5-bromo-6-chloro-3-iodopyridin-2(1H)-one
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Overview
Description
5-Bromo-6-chloro-3-iodopyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the pyridine ring, which significantly influence its chemical properties and reactivity. It is used in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-3-iodopyridin-2(1H)-one typically involves multi-step reactions starting from pyridine derivatives. One common method involves the halogenation of pyridine derivatives using reagents such as bromine, chlorine, and iodine under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and catalysts such as iron or copper salts to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the efficient handling of hazardous reagents and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-3-iodopyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-6-chloro-3-iodopyridin-2(1H)-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-3-iodopyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The halogen substituents on the pyridine ring can influence the compound’s binding affinity and selectivity towards biological targets, such as enzymes or receptors. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-chloro-3-iodopyridin-2-amine
- 5-Bromo-6-chloro-3-iodopyridine
- 5-Bromo-6-chloro-3-iodopyridin-2-ol
Uniqueness
5-Bromo-6-chloro-3-iodopyridin-2(1H)-one is unique due to the presence of three different halogen atoms on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, as it can undergo a wide range of chemical transformations and interact with diverse molecular targets.
Properties
Molecular Formula |
C5H2BrClINO |
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Molecular Weight |
334.34 g/mol |
IUPAC Name |
5-bromo-6-chloro-3-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H2BrClINO/c6-2-1-3(8)5(10)9-4(2)7/h1H,(H,9,10) |
InChI Key |
SRHUHHKHQRNDTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1Br)Cl)I |
Origin of Product |
United States |
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